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molecular formula C14H22N2 B8769283 (1-benzyl-4-methylpiperidin-4-yl)methanamine

(1-benzyl-4-methylpiperidin-4-yl)methanamine

Cat. No. B8769283
M. Wt: 218.34 g/mol
InChI Key: YABJOWCDCJBOOW-UHFFFAOYSA-N
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Patent
US08822688B2

Procedure details

A THF (30 ml) solution of 1-benzyl-4-methylpiperidine-4-carboxamide (2.85 g) was added dropwise over 30 minutes to an ice-cooled suspension of LAH (1.40 g) in THF (50 ml) under a flow of argon gas. After beating the reaction to room temperature and stirring for 1 hour, heating and stirring were performed at 50° C. for 1 hour. The reaction liquid was ice-cooled, and a 90% THF aqueous solution (14 mL), a 15% sodium hydroxide aqueous solution (1.4 mL), and water (4.2 mL) were sequentially added. After stirring the reaction liquid at room temperature for 1 hour, Celite filtration was performed, and the filtrate was concentrated under reduced pressure to obtain 1-(1-benzyl-4-methylpiperidin-4-yl)methanamine (2.68 g).
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH3:17])([C:14]([NH2:16])=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].O>C1COCC1>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([CH2:14][NH2:16])([CH3:17])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4.2 mL
Type
reactant
Smiles
O
Name
Quantity
14 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.85 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
heating
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
were performed at 50° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
After stirring
CUSTOM
Type
CUSTOM
Details
the reaction liquid at room temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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